Norverapamil is synthesized in the liver through the N-demethylation of verapamil via cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . The compound is classified as an impurity and a metabolite in drug formulations and has been assigned the CAS number 67812-42-4. Its molecular formula is C26H37ClN2O4 with a molecular weight of approximately 477.04 g/mol .
The synthesis of (S)-(-)-norverapamil hydrochloride involves several methods, primarily focusing on reversed-phase high-performance liquid chromatography (RP-HPLC) for purification and quantification. A typical synthesis process may include:
(S)-(-)-norverapamil hydrochloride undergoes various metabolic reactions in the body:
The metabolic pathway highlights the importance of enzymatic activity in determining the efficacy and safety profiles of calcium channel blockers in clinical use .
(S)-(-)-norverapamil exerts its effects primarily through antagonism of L-type calcium channels in cardiac and vascular smooth muscle cells. Although it has reduced potency compared to verapamil, it still contributes to cardiovascular effects such as:
This mechanism is crucial for its therapeutic applications in managing conditions like hypertension and arrhythmias .
(S)-(-)-norverapamil hydrochloride serves as:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8